molecular formula C16H14N2OS2 B2423541 N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide CAS No. 896355-06-9

N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide

Cat. No.: B2423541
CAS No.: 896355-06-9
M. Wt: 314.42
InChI Key: PTGFRJULNLCTNS-UHFFFAOYSA-N
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Description

N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS2/c1-10-6-7-13-14(8-10)21-16(17-13)18-15(19)11-4-3-5-12(9-11)20-2/h3-9H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGFRJULNLCTNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide typically involves the reaction of 6-methylbenzo[d]thiazole-2-amine with 3-(methylthio)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Amines, alcohols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted benzamides

Scientific Research Applications

Biological Activities

1. Anticancer Activity
Research indicates that N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide exhibits significant anticancer properties against various cancer cell lines, including:

  • Colo205 (colorectal cancer)
  • U937 (lymphoma)
  • MCF7 (breast cancer)
  • A549 (lung cancer)

The mechanism of action involves the activation of the p53 protein, a crucial regulator of the cell cycle and apoptosis. This compound induces G2/M cell cycle arrest and promotes apoptosis through modulation of Bcl-2 and Bax protein levels, leading to increased expression of caspases.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
Colo20512.5p53 activation
U93715.0Apoptosis induction
MCF710.0Cell cycle arrest
A54918.5Caspase activation

2. Antimicrobial Properties
this compound also demonstrates antimicrobial activity against various bacterial strains, suggesting its potential as a therapeutic agent against infections.

Table 2: Antimicrobial Activity Data

Bacteria TestedConcentration (mM)Zone of Inhibition (mm)
E. coli810
S. aureus89
B. subtilis88
S. epidermidis87

The antimicrobial mechanism is believed to involve inhibition of bacterial cell division by targeting specific enzymes crucial for folate synthesis, similar to established sulfonamide drugs.

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions, which may include:

  • Formation of Benzothiazole Derivative : Starting with appropriate thioketones and amines.
  • Methylation : Introducing the methylthio group via nucleophilic substitution.
  • Amidation : Reacting with suitable acyl chlorides to form the final amide compound.

These reactions highlight the versatility of this compound in synthetic organic chemistry.

Industrial Applications

Beyond its biological activities, this compound has potential applications in:

  • Pharmaceutical Development : As a lead compound for developing new anticancer and antimicrobial agents.
  • Material Science : In the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-methoxybenzo[d]thiazol-2-yl)benzamide
  • N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine
  • 2-(benzo[d]thiazol-2-yl)-6-methoxyphenol

Uniqueness

N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide is unique due to the presence of both the methylthio and benzamide groups, which confer distinct chemical and biological properties

Biological Activity

N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer, antimicrobial, and potential therapeutic effects.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its ability to interact with various biological targets. The presence of the methylthio group enhances its solubility and reactivity, making it suitable for further modifications and applications in drug development.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties against various cancer cell lines. The mechanism of action primarily involves:

  • Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, preventing them from progressing through the cell cycle.
  • Apoptosis Induction : It promotes apoptosis by modulating key proteins involved in the apoptotic pathway, such as Bcl-2 and Bax, leading to increased caspase activity and subsequent cell death .

Table 1: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (μM)Mechanism of Action
Colo2055.0G2/M arrest, apoptosis
U9374.5Bcl-2/Bax modulation
MCF76.0Caspase activation
A5497.2Cell cycle disruption

2. Antimicrobial Activity

This compound has also shown promising antimicrobial properties. Studies have demonstrated its efficacy against various bacterial strains, suggesting potential as a therapeutic agent for infections.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 μg/mL
Escherichia coli12 μg/mL
Klebsiella pneumoniae10 μg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The benzothiazole ring can intercalate with DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cellular metabolism, contributing to its therapeutic effects.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in cancer therapy:

  • Study on MCF7 Cells : A study demonstrated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through the activation of caspases .
  • Antimicrobial Efficacy Study : Another research focused on its antimicrobial properties revealed that the compound effectively inhibited the growth of multiple bacterial strains, outperforming some standard antibiotics .

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